molecular formula C19H17N3O4 B11710775 Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- CAS No. 51685-34-8

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)-

Cat. No.: B11710775
CAS No.: 51685-34-8
M. Wt: 351.4 g/mol
InChI Key: GIOHJKNNGCQEIU-UHFFFAOYSA-N
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Description

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- typically involves the following steps:

    Nitration of Coumarin: Coumarin is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Formation of 4-(4-Phenyl-1-piperazinyl) Coumarin: The nitrated coumarin is then reacted with 4-phenyl-1-piperazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl-piperazine moiety can participate in nucleophilic substitution reactions.

    Condensation: The coumarin core can undergo condensation reactions with other compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.

Scientific Research Applications

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Exhibits antimicrobial activity.

Properties

CAS No.

51685-34-8

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-nitro-4-(4-phenylpiperazin-1-yl)chromen-2-one

InChI

InChI=1S/C19H17N3O4/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

GIOHJKNNGCQEIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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